2-(4-Fluoro-benzyl)-piperidine
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Overview
Description
2-(4-Fluoro-benzyl)-piperidine is an organic compound that belongs to the class of piperidines, which are heterocyclic amines containing a six-membered ring with five carbon atoms and one nitrogen atom. The presence of a 4-fluorobenzyl group attached to the piperidine ring makes this compound unique and potentially useful in various scientific and industrial applications.
Mechanism of Action
Target of Action
The primary target of 2-(4-Fluoro-benzyl)-piperidine is the Stress-activated protein kinase 2a (p38 alpha) . This kinase plays a crucial role in the cascades of cellular responses evoked by extracellular stimuli such as proinflammatory cytokines or physical stress, leading to direct activation of transcription factors .
Mode of Action
The compound interacts with its target, the p38 alpha kinase, through a process that likely involves nucleophilic substitution reactions . The interaction results in the phosphorylation of a broad range of proteins, estimated to be approximately 200 to 300 substrates . Some of these targets are downstream kinases, which are activated through phosphorylation and further phosphorylate additional targets .
Biochemical Pathways
The affected pathways involve the rapid induction of immediate-early genes in response to stress or mitogenic stimuli . This is achieved either by inducing chromatin remodeling or by recruiting the transcription machinery . Additionally, the p38 MAPK pathway is an important regulator of protein turnover in the cytoplasm .
Result of Action
The molecular and cellular effects of the compound’s action include the phosphorylation of a broad range of proteins, leading to the activation of downstream kinases . These kinases then phosphorylate additional targets, resulting in a cascade of cellular responses .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluoro-benzyl)-piperidine typically involves the reaction of 4-fluorobenzyl chloride with piperidine in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluoro-benzyl)-piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The fluorine atom on the benzyl group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Produces alcohols or amines.
Substitution: Produces various substituted benzyl derivatives.
Scientific Research Applications
2-(4-Fluoro-benzyl)-piperidine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
4-Fluorobenzylamine: Shares the fluorobenzyl group but differs in the amine structure.
2-(4-Fluoro-benzyl)-pyrrolidine: Similar structure but with a pyrrolidine ring instead of a piperidine ring.
4-Fluorobenzyl chloride: Precursor in the synthesis of 2-(4-Fluoro-benzyl)-piperidine.
Uniqueness
This compound is unique due to its specific combination of a piperidine ring and a 4-fluorobenzyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications, particularly in the development of new chemical entities and materials.
Properties
IUPAC Name |
2-[(4-fluorophenyl)methyl]piperidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FN/c13-11-6-4-10(5-7-11)9-12-3-1-2-8-14-12/h4-7,12,14H,1-3,8-9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUKWYHPWSGHNAN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CC2=CC=C(C=C2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60405138 |
Source
|
Record name | 2-(4-Fluoro-benzyl)-piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60405138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67157-30-6 |
Source
|
Record name | 2-(4-Fluoro-benzyl)-piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60405138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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